molecular formula C7H11NO2S B3378891 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile CAS No. 1491876-71-1

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile

Cat. No.: B3378891
CAS No.: 1491876-71-1
M. Wt: 173.24 g/mol
InChI Key: WHYKFSRIEHGTLC-UHFFFAOYSA-N
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Description

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile is a specialized chemical building block of interest in advanced organic synthesis and drug discovery. This compound features both a reactive acetonitrile group and a methanesulfonyl (mesyl) group attached to a cyclopropane ring, a structure known for its ring strain and potential to confer conformational restraint on larger molecules . Research Applications and Value: The primary value of this compound lies in its utility as a versatile synthetic intermediate. The nitrile group can be transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, which are common pharmacophores in medicinal chemistry . The methanesulfonyl group is an excellent leaving group, enabling further functionalization through nucleophilic substitution reactions. This makes the reagent particularly valuable for constructing more complex molecular architectures, potentially for developing novel pharmaceuticals, agrochemicals, or materials. Compounds containing the methylsulfonyl moiety have been investigated in the development of various biologically active molecules, including COX-2 inhibitors . Handling and Safety: As with many nitrile and sulfonyl-containing compounds, appropriate safety precautions must be taken. Researchers should consult the safety data sheet (SDS) before use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-[1-(methylsulfonylmethyl)cyclopropyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-11(9,10)6-7(2-3-7)4-5-8/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKFSRIEHGTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile, a compound with the CAS number 1491876-71-1, has garnered attention in various scientific research applications. Its unique structural features lend it to potential uses in pharmaceuticals, material sciences, and chemical synthesis. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Applications

  • Anticancer Research:
    • This compound is being investigated for its role in synthesizing anticancer agents. Its ability to modify biological pathways makes it a candidate for drug development targeting specific cancer types.
  • Targeted Drug Delivery:
    • The compound can be incorporated into lipid nanoparticles for mRNA delivery in cancer immunotherapy, enhancing the efficacy of treatments by facilitating targeted therapy while minimizing side effects.
  • Biochemical Pathways:
    • Research indicates that this compound interacts with key enzymes and receptors involved in cellular processes such as apoptosis and proliferation, making it a valuable tool in understanding cancer biology.

Material Science

  • The compound's unique properties allow for its use in developing advanced materials with specific characteristics, such as improved thermal stability and mechanical strength. This application is particularly relevant in creating polymers and specialty chemicals.

Case Study 1: Anticancer Properties

A study conducted on the incorporation of this compound into lipid nanoparticles demonstrated improved immune responses in animal models receiving mRNA vaccines. The results indicated enhanced efficacy in targeting tumor cells while reducing off-target effects commonly associated with traditional chemotherapy.

Case Study 2: Material Development

In material science applications, researchers synthesized a polymer incorporating this compound, which exhibited superior mechanical properties compared to conventional polymers. This advancement opens avenues for its use in high-performance materials suitable for various industrial applications.

Future Directions in Research

Ongoing investigations aim to:

  • Optimize Delivery Systems: Enhance lipid nanoparticle formulations for better mRNA delivery efficiency.
  • Mechanistic Studies: Further elucidate the molecular interactions that confer its biological activity.
  • Clinical Trials: Initiate trials to assess safety and efficacy in human subjects for anticancer therapies and antimicrobial applications.

Comparison with Similar Compounds

2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile

  • Molecular Formula: C₆H₉NO
  • Molecular Weight : 111.14 g/mol
  • CAS No.: 152922-71-9
  • Key Properties :
    • Functional Group : Hydroxymethyl instead of methanesulfonylmethyl.
    • Reactivity : The hydroxyl group enables oxidation or protection/deprotection strategies, unlike the sulfonyl group’s leaving-group capability.
    • Applications : Intermediate in Montelukast synthesis; serves as a precursor for mercaptomethyl or sulfonamide derivatives via functional group interconversion .
Property 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile 2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile
Molecular Weight 173.23 g/mol 111.14 g/mol
Functional Group Methanesulfonylmethyl Hydroxymethyl
Key Reactivity Nucleophilic substitution (e.g., thiol displacement) Oxidation, esterification
Role in Montelukast Synthesis Final sulfonylation step Precursor for mercaptomethyl intermediates

2-[1-(Bromomethyl)cyclopropyl]acetonitrile

  • Molecular Formula : C₆H₈BrN
  • Molecular Weight : 174.04 g/mol
  • CAS No.: 338392-48-6
  • Key Properties :
    • Functional Group : Bromomethyl, a superior leaving group compared to methanesulfonylmethyl.
    • Reactivity : Undergoes SN2 reactions with nucleophiles (e.g., thiols, amines) more readily.
    • Applications : Used to introduce cyclopropane-acetonitrile moieties into target molecules via alkylation .
Property This compound 2-[1-(Bromomethyl)cyclopropyl]acetonitrile
Leaving Group Ability Moderate (mesyl group) High (bromide)
Stability High (resistant to hydrolysis) Low (sensitive to moisture/light)
Synthetic Utility Thiol displacement in drug intermediates Alkylation reactions

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • Molecular Formula : C₇H₁₀O₂S
  • Molecular Weight : 158.22 g/mol
  • CAS No.: Not explicitly listed (see ).
  • Key Properties: Functional Group: Thiol (-SH) instead of nitrile (-CN) and sulfonyl. Reactivity: Participates in disulfide bond formation or Michael additions. Applications: Direct precursor to Montelukast sodium via coupling with quinoline derivatives .
Property This compound 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
Functional Group Nitrile + sulfonylmethyl Thiol + carboxylic acid
Role in Montelukast Synthesis Intermediate for sulfonamide formation Final coupling step with quinoline moiety

Biological Activity

Introduction

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile, also known by its chemical name and CAS number 1491876-71-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a methanesulfonylmethyl moiety and an acetonitrile functional group. This unique structure contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC₇H₁₃N₁O₂S
Molecular Weight175.25 g/mol
CAS Number1491876-71-1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Cytotoxicity : Preliminary findings indicate that this compound may exhibit cytotoxic effects in certain cancer cell lines, warranting further investigation into its anticancer potential.
  • Enzyme Inhibition : The compound may interact with specific enzymes, acting as an inhibitor which could be beneficial in therapeutic contexts.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

  • Binding to Enzymes/Receptors : The methanesulfonyl group may facilitate interactions with active sites on enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : By inhibiting specific pathways involved in inflammation or cancer cell proliferation, this compound may exert therapeutic effects.

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of cyclopropane compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study found that certain cyclopropane derivatives had IC50 values below 1 µM against human tumor cells .
  • Antimicrobial Properties : Research has indicated that compounds with similar structural features can inhibit bacterial growth effectively. A study highlighted the potential of sulfonamide derivatives in treating infections caused by resistant bacterial strains .
  • Enzyme Inhibition Studies : A recent investigation into sulfonamide derivatives revealed their ability to inhibit non-receptor tyrosine kinases, which are crucial in cancer progression . This suggests a promising avenue for further exploration of this compound's action mechanisms.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerCytotoxicity against human cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of non-receptor tyrosine kinases

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile?

  • Methodology : Begin with cyclopropane ring formation via [2+1] cycloaddition, followed by functionalization with methanesulfonylmethyl and acetonitrile groups. Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates, reducing trial-and-error experimentation . Optimize conditions using statistical Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) to confirm cyclopropane ring integrity and sulfonyl group placement. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify nitrile (C≡N) and sulfonyl (S=O) stretching frequencies. Cross-reference spectral data with NIST Standard Reference Databases to resolve ambiguities .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

  • Methodology : Due to polar functional groups (sulfonyl and nitrile), standard silica gel chromatography may lead to poor recovery. Instead, use reverse-phase HPLC with mobile phases combining acetonitrile and pH-adjusted buffers (e.g., 87.5:12.5 acetonitrile-pH 7.2 buffer) for better separation . Monitor purity via GC-MS or LC-MS.

Advanced Research Questions

Q. How can computational methods be applied to elucidate reaction mechanisms involving this compound?

  • Methodology : Perform transition-state modeling using quantum mechanics/molecular mechanics (QM/MM) to study nucleophilic attack on the nitrile group or sulfonate displacement reactions. Software like Gaussian or ORCA can simulate reaction pathways, while machine learning tools analyze kinetic data to predict byproduct formation .

Q. What methodologies are recommended for resolving contradictions in experimental data from different analytical techniques?

  • Methodology : If NMR and X-ray crystallography yield conflicting stereochemical assignments, use computational chemistry to generate predicted spectra (e.g., via ChemDraw or ACD/Labs) and compare with experimental results. Validate using hybrid techniques like NOESY (for spatial proximity) or electronic circular dichroism (ECD) for chiral centers .

Q. What approaches optimize reaction conditions for derivatives while minimizing side reactions?

  • Methodology : Apply response surface methodology (RSM) to multi-variable systems (e.g., temperature, solvent dielectric constant). For example, optimize nitrile hydrolysis to carboxylic acid derivatives by balancing acid concentration and reaction time. Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.